4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde synthesis pathway
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block. This molecule serves as a crucial intermediate in the development of various pharmaceuticals, agrochemicals, and materials.[1][2] The synthetic strategy detailed herein is a robust two-stage process, beginning with the construction of the substituted pyrrole core, followed by regioselective formylation. This document is intended for researchers and professionals in organic synthesis and drug development, offering not just protocols but also the underlying mechanistic principles and practical insights for successful execution.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule, 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, is most logically approached via a two-step sequence. The primary disconnection is at the C2-aldehyde bond, suggesting a formylation reaction as the final step. The Vilsmeier-Haack reaction is the premier choice for this transformation on an electron-rich pyrrole nucleus due to its high efficiency and regioselectivity for the α-position.[3][4][5] This retrosynthetic step identifies 3-Ethyl-2,4-dimethylpyrrole (commonly known as kryptopyrrole) as the immediate precursor.
The synthesis of the kryptopyrrole precursor itself can be efficiently achieved through the well-established Knorr pyrrole synthesis, which constructs the pyrrole ring from an α-amino-ketone and a β-ketoester.[6]
Caption: Mechanism of the Knorr synthesis for kryptopyrrole.
Experimental Protocol: Synthesis of 3-Ethyl-2,4-dimethylpyrrole
This protocol is adapted from a verified Organic Syntheses procedure for kryptopyrrole. [7] Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl acetoacetate | 130.14 | 130 g | 1.0 | Commercial grade |
| 3-Pentanone | 86.13 | 86 g | 1.0 | --- |
| Zinc Dust | 65.38 | 150 g | 2.29 | >80% purity |
| Glacial Acetic Acid | 60.05 | 450 mL | ~7.86 | --- |
| Sodium Nitrite (NaNO₂) | 69.00 | 72.5 g | 1.05 | Dissolved in 125 mL H₂O |
| Diethyl Ether | 74.12 | ~1.5 L | --- | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | 150 g | --- | For drying |
Procedure:
-
Reaction Setup: In a 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine ethyl acetoacetate (130 g), 3-pentanone (86 g), and zinc dust (150 g).
-
Initial Stirring: Begin vigorous stirring of the mixture.
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Addition of Acetic Acid: Slowly add glacial acetic acid (450 mL) through the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain the temperature below 80°C using an ice-water bath if necessary.
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Nitrite Addition: Once the acetic acid addition is complete and the initial exothermic reaction has subsided, begin the dropwise addition of a solution of sodium nitrite (72.5 g) in water (125 mL). The rate of addition should be controlled to keep the reaction temperature between 85-95°C. This step typically takes about 1 hour.
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Reflux: After the nitrite addition is complete, heat the mixture to reflux and maintain for 1 hour to ensure the reaction goes to completion. [7]6. Work-up - Steam Distillation: Cool the reaction mixture and arrange for steam distillation. Distill until approximately 2 L of distillate has been collected. The pyrrole is steam-volatile.
-
Extraction: Dilute the ethanolic distillate with 2 L of water and perform a series of extractions with diethyl ether (1 x 500 mL, then multiple 250-300 mL portions). [7]8. Drying and Solvent Removal: Combine the ether extracts and dry over anhydrous sodium sulfate. Decant the dried ether solution and remove the ether by distillation.
-
Purification - Vacuum Distillation: The crude kryptopyrrole is purified by vacuum distillation. Collect the fraction boiling at 85-87°C at 12.5 mmHg. The expected yield is 22-25.5 g. [7]
Part II: Formylation of 3-Ethyl-2,4-dimethylpyrrole
The introduction of the aldehyde functional group at the C2 position is accomplished via the Vilsmeier-Haack reaction. This reaction employs a "Vilsmeier reagent," a chloromethyliminium salt, which acts as a mild electrophile. [4]It is particularly effective for formylating electron-rich aromatic and heteroaromatic compounds. [5][8]
Mechanistic Insight: The Vilsmeier-Haack Reaction
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Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloromethyliminium cation, [ClCH=N(CH₃)₂]⁺, which is the active Vilsmeier reagent. [4][9][10]2. Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the α-position (C2 or C5) due to superior stabilization of the resulting cationic intermediate (Wheland intermediate) by the nitrogen lone pair. Since the C5 position is substituted, the attack is directed to C2. [4]3. Hydrolysis: The resulting iminium salt intermediate is stable until the addition of water during the work-up. Hydrolysis of the iminium salt proceeds via addition of water, followed by elimination of dimethylamine, to yield the final aldehyde product. [9]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
This protocol is a standard procedure for the Vilsmeier-Haack formylation of a substituted pyrrole. [5][11] Table 2: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Moles | Notes |
| 3-Ethyl-2,4-dimethylpyrrole | 123.20 | 12.3 g | 0.10 | From Part I |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.8 g (9.3 mL) | 0.12 | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 18.4 g (11.1 mL) | 0.12 | Freshly distilled |
| 1,2-Dichloroethane (DCE) | 98.96 | 100 mL | --- | Anhydrous solvent |
| Sodium Acetate Trihydrate | 136.08 | 150 g | 1.10 | For hydrolysis/work-up |
| Diethyl Ether / Ethyl Acetate | --- | ~500 mL | --- | For extraction |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, 250 mL three-necked flask under a nitrogen atmosphere, place anhydrous DMF (9.3 mL). Cool the flask to 0°C in an ice bath. With stirring, add POCl₃ (11.1 mL) dropwise, ensuring the internal temperature remains below 10°C. [11]2. Reagent Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The mixture will become a thick, crystalline solid or slurry.
-
Addition of Pyrrole: Cool the Vilsmeier reagent back to 0°C and add anhydrous 1,2-dichloroethane (50 mL). Add a solution of 3-Ethyl-2,4-dimethylpyrrole (12.3 g) in anhydrous 1,2-dichloroethane (50 mL) dropwise over 30-45 minutes, maintaining the temperature below 5°C. [11]4. Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 83°C) for 20-30 minutes. [11]Monitor the reaction by TLC until the starting pyrrole is consumed.
-
Hydrolysis (Work-up): Cool the reaction mixture to room temperature in an ice bath. Prepare a solution of sodium acetate trihydrate (150 g) in 300 mL of water. Cautiously and slowly add the aqueous sodium acetate solution to the reaction mixture with vigorous stirring. An exothermic reaction will occur.
-
Final Hydrolysis: After the initial quenching, heat the two-phase mixture to reflux for 20 minutes to complete the hydrolysis of the iminium salt. [11]7. Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 150 mL).
-
Washing and Drying: Combine all organic layers. Wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any remaining acid, followed by a wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a beige or light brown solid, can be purified by recrystallization from a suitable solvent system such as petroleum ether/ethyl acetate or ethanol/water. [11]
Product Characterization and Properties
The final product, 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, should be characterized to confirm its identity and purity.
Table 3: Physicochemical and Spectroscopic Data
| Property | Value / Expected Data |
| Chemical Formula | C₉H₁₃NO [1][2] |
| Molecular Weight | 151.21 g/mol [1][2] |
| Appearance | Beige crystalline powder [2] |
| Melting Point | 138-140 °C (literature value) |
| ¹H NMR (CDCl₃) | δ ~9.5 (s, 1H, -CHO), ~8.5 (br s, 1H, NH), ~2.4 (q, 2H, -CH₂CH₃), ~2.2 (s, 3H, C₅-CH₃), ~2.1 (s, 3H, C₃-CH₃), ~1.1 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~175 (-CHO), signals for pyrrole carbons (~140-110), signals for alkyl carbons (~25, ~15, ~12, ~10) |
| IR (KBr, cm⁻¹) | ν ~3200-3300 (N-H stretch), ~2900-3000 (C-H stretch), ~1640-1660 (C=O aldehyde stretch) |
Safety and Handling Considerations
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Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
DMF: A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
1,2-Dichloroethane: A carcinogen and toxic. Use only in a fume hood.
-
Zinc Dust: Flammable solid. The reduction step can be highly exothermic.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthetic route presented provides a reliable and well-documented method for preparing 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde. The strategy leverages two classic named reactions in organic chemistry: the Knorr pyrrole synthesis for efficient ring construction and the Vilsmeier-Haack reaction for regioselective formylation. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can effectively synthesize this valuable heterocyclic intermediate for further application in medicinal chemistry and materials science.
References
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